Cas no 24044-88-0 (ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate)

Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate is a sulfur-containing heterocyclic compound featuring a benzothiazole core linked to an acetate ester via a thioether bridge. This structure imparts reactivity useful in organic synthesis, particularly as a building block for pharmaceuticals, agrochemicals, and functional materials. The benzothiazole moiety offers electron-rich aromaticity, while the thioether and ester groups provide sites for further derivatization. Its stability under standard conditions and compatibility with common reagents make it a versatile intermediate. Applications include the development of bioactive molecules, where its scaffold contributes to binding interactions. The compound is typically handled under inert conditions to preserve its integrity.
ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate structure
24044-88-0 structure
Product Name:ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate
CAS No:24044-88-0
MF:C11H11NO2S2
MW:253.34054017067
MDL:MFCD00171197
CID:256781
PubChem ID:46370
Update Time:2025-05-26

ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate Chemical and Physical Properties

Names and Identifiers

    • Acetic acid,2-(2-benzothiazolylthio)-, ethyl ester
    • Aceticacid, (2-benzothiazolylthio)-, ethyl ester (6CI,7CI,8CI,9CI)
    • Ethyl S-2-benzothiazolylmercaptoacetate
    • Ethyl2-benzothiazolylthioacetate
    • ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate
    • OOZLAJJSFPATME-UHFFFAOYSA-N
    • 2-Carbethoxymethyl thiobenzothiazole
    • CBDivE_012641
    • AI3-21296
    • EU-0011756
    • F0835-0028
    • IFLab1_003772
    • ethyl 2-benzothiazol-2-ylthioacetate
    • 64036-42-6
    • ethyl2-(1,3-benzothiazol-2-ylsulfanyl)acetate
    • AKOS000273651
    • DTXSID10214015
    • BENZOTHIAZOLETHIOL, 2-ETHOXYCARBONYLMETHYL-
    • ethyl (1,3-benzothiazol-2-ylthio)acetate
    • SR-01000393924-1
    • SCHEMBL9220907
    • USAF T-4
    • Benzothiazole, 2-carbethoxymethylthio-
    • MFCD00171197
    • AE-641/02491009
    • HMS1422L10
    • 24044-88-0
    • Acetic acid, (2-benzothiazolylthio)-, ethyl ester
    • SR-01000393924
    • Ethyl (1,3-benzothiazol-2-ylsulfanyl)acetate #
    • ethyl-2-(benzothiazolylthio)-acetate
    • CCG-48660
    • ethyl 2-(benzo[d]thiazol-2-ylthio)acetate
    • (Benzothiazol-2-ylsulfanyl)-acetic acid ethyl ester
    • Ethyl (1,3-benzothiazol-2-ylsulfanyl)acetate
    • 10N-728
    • CS-0315021
    • SR-01000393924-2
    • IDI1_009879
    • MDL: MFCD00171197
    • Inchi: 1S/C11H11NO2S2/c1-2-14-10(13)7-15-11-12-8-5-3-4-6-9(8)16-11/h3-6H,2,7H2,1H3
    • InChI Key: OOZLAJJSFPATME-UHFFFAOYSA-N
    • SMILES: S1C(=NC2C=CC=CC1=2)SCC(=O)OCC

Computed Properties

  • Exact Mass: 253.02323
  • Monoisotopic Mass: 149.006598
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 65.1
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.3
  • XLogP3: 3.4

Experimental Properties

  • PSA: 39.19

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ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate Suppliers

Amadis Chemical Company Limited
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(CAS:24044-88-0)ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate
Order Number:A1148910
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:09
Price ($):315.0
Email:sales@amadischem.com

Additional information on ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate

Introduction to Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate (CAS No. 24044-88-0)

Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate, a compound with the chemical formula C9H9NO3S, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound is characterized by its ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate structure, which includes a benzothiazole ring system linked to an acetic acid ester. The presence of the sulfanyl group at the 2-position of the benzothiazole ring enhances its reactivity and makes it a valuable intermediate in synthetic chemistry.

The CAS no. 24044-88-0 assigned to this compound underscores its unique identity and distinguishes it from other molecules with similar structures. This numbering system is crucial for ensuring accurate identification and classification in scientific literature and industrial applications. Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate has garnered attention due to its potential applications in drug development and as a building block for more complex molecules.

In recent years, the study of heterocyclic compounds has seen significant advancements, particularly in understanding their biological activities. The benzothiazole scaffold is known for its versatility and has been widely explored in medicinal chemistry. Compounds containing this moiety have shown promise in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. The ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate derivative is no exception and has been investigated for its pharmacological properties.

One of the key aspects of ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate is its ability to serve as a precursor in the synthesis of more complex pharmacophores. The sulfanyl group can participate in various chemical reactions, allowing for modifications that can fine-tune the biological activity of the final product. This flexibility makes it an attractive candidate for medicinal chemists seeking to develop novel therapeutic agents.

Recent research has highlighted the importance of sulfanyl-containing compounds in drug discovery. These molecules often exhibit enhanced binding affinity to biological targets due to the polar nature of the sulfur atom. Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate has been studied in the context of inhibiting specific enzymes and receptors involved in disease pathways. For instance, studies suggest that derivatives of this compound may interfere with signaling pathways associated with cancer cell proliferation.

The synthesis of ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The benzothiazole ring can be introduced through various synthetic routes, including cyclization reactions or cross-coupling techniques. The ester group at the terminal position provides a handle for further functionalization, enabling chemists to tailor the molecule's properties as needed.

In addition to its pharmaceutical potential, ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate has found applications in materials science and industrial chemistry. Its unique structure allows it to be incorporated into polymers and coatings where it can enhance thermal stability or mechanical strength. The CAS no. 24044-88-0 remains a critical identifier for researchers working with this compound across different disciplines.

The growing interest in heterocyclic chemistry has led to increased funding for research projects focused on these molecules. Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate exemplifies how fundamental research can lead to practical applications in medicine and industry. By understanding its reactivity and biological properties, scientists can develop innovative strategies for treating diseases and creating advanced materials.

Future studies on ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate may explore its potential as a lead compound or intermediate in drug development programs. The ethyl group and sulfanyl moiety offer numerous possibilities for structural modifications, which could lead to new therapeutic entities with improved efficacy and reduced side effects. As computational methods advance, virtual screening techniques will likely play a larger role in identifying promising derivatives of this compound.

In conclusion, ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate (CAS No. 24044-88-0) is a versatile molecule with significant potential in pharmaceutical research and industrial applications. Its unique structural features make it a valuable tool for chemists seeking to develop novel drugs or advanced materials. Continued investigation into this compound will undoubtedly yield further insights into its utility across multiple scientific domains.

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Amadis Chemical Company Limited
(CAS:24044-88-0)ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate
A1148910
Purity:99%
Quantity:1g
Price ($):315.0
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